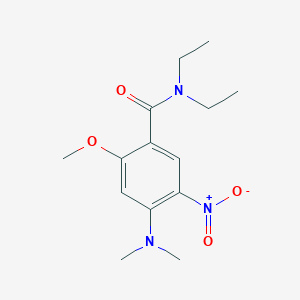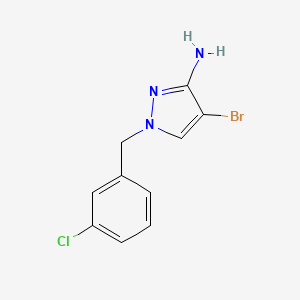![molecular formula C20H14N8O4S2 B14922864 1-(4-nitrophenyl)-N'~4~,N'~5~-bis[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide](/img/structure/B14922864.png)
1-(4-nitrophenyl)-N'~4~,N'~5~-bis[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-N’~4~,N’~5~-bis[(E)-1-(2-thienyl)methylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-N’~4~,N’~5~-bis[(E)-1-(2-thienyl)methylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a phenyl ring is treated with nitric acid in the presence of sulfuric acid.
Attachment of Thienyl Groups: The thienyl groups are attached through condensation reactions involving thiophene derivatives and hydrazine compounds.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-N’~4~,N’~5~-bis[(E)-1-(2-thienyl)methylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)-N’~4~,N’~5~-bis[(E)-1-(2-thienyl)methylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-N’~4~,N’~5~-bis[(E)-1-(2-thienyl)methylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth or modulation of biological pathways in cells.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-triazole: Lacks the thienyl groups and carbohydrazide moieties.
1-(2-Thienyl)-1H-1,2,3-triazole: Lacks the nitrophenyl group and carbohydrazide moieties.
1-(4-Nitrophenyl)-N’~4~,N’~5~-bis[(E)-1-(2-thienyl)methylidene]-1H-1,2,3-triazole: Lacks the carbohydrazide moieties.
Uniqueness: 1-(4-Nitrophenyl)-N’~4~,N’~5~-bis[(E)-1-(2-thienyl)methylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide is unique due to the presence of both nitrophenyl and thienyl groups, as well as the carbohydrazide moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14N8O4S2 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-4-N,5-N-bis[(E)-thiophen-2-ylmethylideneamino]triazole-4,5-dicarboxamide |
InChI |
InChI=1S/C20H14N8O4S2/c29-19(24-21-11-15-3-1-9-33-15)17-18(20(30)25-22-12-16-4-2-10-34-16)27(26-23-17)13-5-7-14(8-6-13)28(31)32/h1-12H,(H,24,29)(H,25,30)/b21-11+,22-12+ |
InChI Key |
UCVSGWFMTQFNIS-XHQRYOPUSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N/N=C/C4=CC=CS4 |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN=CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14922782.png)
![N'-[(E)-(2,3,5,6-tetramethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14922786.png)

![N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14922792.png)
![4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-3-methoxy-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B14922803.png)



![N-[2-(4-methoxyphenyl)ethyl]-3-{[4-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B14922835.png)
![3,4,5-Triethoxy-N'~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide](/img/structure/B14922841.png)
![Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14922845.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14922852.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B14922857.png)
![4-{(2Z)-2-[2-bromo-5-ethoxy-4-(propan-2-yloxy)benzylidene]hydrazinyl}benzoic acid](/img/structure/B14922868.png)
